molecular formula C15H24O B8697971 1(2H)-Biphenylenone, decahydro-3,3,4a-trimethyl- CAS No. 63449-97-8

1(2H)-Biphenylenone, decahydro-3,3,4a-trimethyl-

Cat. No.: B8697971
CAS No.: 63449-97-8
M. Wt: 220.35 g/mol
InChI Key: YFMCAPRFUZKMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Biphenylenone, decahydro-3,3,4a-trimethyl- is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1(2H)-Biphenylenone, decahydro-3,3,4a-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Biphenylenone, decahydro-3,3,4a-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63449-97-8

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

3,3,4a-trimethyl-4,4b,5,6,7,8,8a,8b-octahydro-2H-biphenylen-1-one

InChI

InChI=1S/C15H24O/c1-14(2)8-12(16)13-10-6-4-5-7-11(10)15(13,3)9-14/h10-11,13H,4-9H2,1-3H3

InChI Key

YFMCAPRFUZKMSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2C3CCCCC3C2(C1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a photoreactor fitted with a quartz immersion well and nitrogen bubbler was added, under nitrogen, 30.0 g. (0.217 mol.) of isophorone and 145 ml. of freshly distilled cyclohexene. Enough dichloromethane was added to fill the 825 ml. internal volume of the photoreactor. After the solution was bubbled with nitrogen for 1 hour, it was irradiated through a Corning 9700 glass filter for 71/4 hours with an Hanovia 450 watt medium pressure mercury arc. At the end of this period, the solution was concentrated in vacuo to yield an oil which was distilled through a short Vigreux-column. The product, which is a mixture of two major isomers in approximately a 3:1 ratio had b.p. 93°-106° C./0.2 mm.Hg. Yield 39.2 g. (0.178 mol., 82% yield). The two major isomers could be separated by distillation on a spinning band column. Isomer A: b.p. 85° C./0.1 mm.Hg. m.p. 76.6°-77.4° C., IR: 1690 cm-1 ; NMR: (deuterochloroform) 1.20δ (S-3H); 1.07δ (S-3H); 0.90δ (S-3H); 1.32δ-2.70δ (complex multiplets-15H). Isomer B: b.p. 95° C./0.1 mm.Hg. IR: 1690 cm-1, NMR: (deuterochloroform); 1.08δ, 1.05δ (2 singlets-6H); 0.90δ (S-3H) 1.18δ-2.82δ (multiplets-15H).
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